2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
Brand Name: Vulcanchem
CAS No.: 5561-89-7
VCID: VC18431058
InChI: InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H
SMILES:
Molecular Formula: C22H30ClNO4
Molecular Weight: 407.9 g/mol

2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride

CAS No.: 5561-89-7

Cat. No.: VC18431058

Molecular Formula: C22H30ClNO4

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride - 5561-89-7

Specification

CAS No. 5561-89-7
Molecular Formula C22H30ClNO4
Molecular Weight 407.9 g/mol
IUPAC Name 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
Standard InChI InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H
Standard InChI Key UGGLVRAINGSVBP-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-]

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

The compound’s molecular formula is C₂₂H₃₀ClNO₄, with a molecular weight of 407.9 g/mol. Its IUPAC name, 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride, reflects its bifunctional structure:

  • A diethylazanium moiety (quaternary ammonium group) linked via an ethyleneoxy spacer.

  • A bis(4-methoxyphenyl)acetyl ester group contributing aromaticity and steric bulk.

The canonical SMILES string, CCNH+CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-], confirms the connectivity of functional groups.

Structural Analysis

Key structural features include:

  • Quaternary Ammonium Core: The positively charged nitrogen center enhances solubility in polar solvents and enables electrostatic interactions with anions.

  • Aromatic Methoxy Groups: The 4-methoxyphenyl substituents may confer lipid solubility, influencing membrane permeability.

  • Ester Linkage: The acetyloxyethyl bridge suggests susceptibility to hydrolysis under acidic or alkaline conditions.

Physicochemical Properties

Solubility and Stability

While experimental data are unavailable, analog-based predictions suggest:

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ionic quaternary ammonium group. Limited solubility in nonpolar solvents.

  • Stability: Likely stable under neutral conditions but prone to hydrolysis in extremes of pH, particularly at the ester linkage.

Spectroscopic Signatures

Hypothetical spectroscopic profiles include:

  • ¹H NMR: Signals at δ 3.7–3.8 ppm (methoxy protons), δ 4.2–4.4 ppm (ethyleneoxy spacer), and δ 7.0–7.2 ppm (aromatic protons).

  • IR: Stretches at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy groups).

Synthesis and Manufacturing

Proposed Synthetic Route

A plausible synthesis involves:

  • Acylation of Ethylene Glycol: Reaction of 2,2-bis(4-methoxyphenyl)acetic acid with ethylene glycol under Steglich esterification conditions.

  • Quaternization: Treatment of the ester intermediate with diethylamine and subsequent alkylation with methyl chloride to form the azanium center.

  • Ion Exchange: Precipitation of the chloride salt via metathesis with NaCl.

Purification and Characterization

  • Chromatography: Silica gel column chromatography for intermediate purification.

  • Recrystallization: Final product recrystallized from ethanol/water mixtures.

  • Mass Spectrometry: ESI-MS expected to show a molecular ion peak at m/z 407.9 [M-Cl]⁺.

Research Gaps and Future Directions

Unexplored Properties

  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

  • Biological Activity: In vitro assays against microbial strains and cancer cell lines.

Computational Modeling

  • Molecular Dynamics: Simulations to predict membrane interaction mechanisms.

  • QSAR Studies: Correlation of structural features with surfactant efficacy.

PropertyValueSource
CAS No.5561-89-7
Molecular FormulaC₂₂H₃₀ClNO₄
Molecular Weight407.9 g/mol
IUPAC Name2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
Canonical SMILESCCNH+CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-]

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